molecular formula C11H21NO4 B1145826 Di-tert-butyl 2-aminomalonate CAS No. 1233077-82-1

Di-tert-butyl 2-aminomalonate

Cat. No.: B1145826
CAS No.: 1233077-82-1
M. Wt: 231.28874
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 2-aminomalonate is an organic compound that belongs to the class of aminomalonates. It is characterized by the presence of two tert-butyl groups attached to the nitrogen atom of the aminomalonate structure. This compound is widely used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2-aminomalonate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2-aminomalonate. The reaction typically involves the use of a catalyst such as Amberlyst-15 in ethanol, which facilitates the chemoselective protection of the amine group . The reaction conditions are mild, and the catalyst can be easily separated and reused.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-aminomalonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted aminomalonates.

Scientific Research Applications

Di-tert-butyl 2-aminomalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 2-aminomalonate involves the protection of amine groups through the formation of stable carbamate derivatives. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and ensuring the selectivity of the desired reaction . The compound acts by forming a tetrahedral intermediate, which then undergoes elimination to yield the protected amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 2-aminomalonate is unique due to its dual tert-butyl groups, which offer enhanced stability and protection compared to other similar compounds. This makes it particularly useful in complex synthetic routes where selectivity and yield are critical.

Properties

IUPAC Name

ditert-butyl 2-aminopropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7(12)9(14)16-11(4,5)6/h7H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIYXFFLGNDJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240629
Record name 1,3-Bis(1,1-dimethylethyl) 2-aminopropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233077-82-1
Record name 1,3-Bis(1,1-dimethylethyl) 2-aminopropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233077-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(1,1-dimethylethyl) 2-aminopropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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